2-Methylbenzamidine Hydrochloride
Overview
Description
2-Methylbenzamidine Hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
N-hydroxylation and N-dealkylation by P4502C3 : A study by Clement and Jung (1995) reports the first detection of microsomal N-hydroxylation of an N-alkylated benzamidine by P450, providing insight into N-oxygenation and N-dealkylation mechanisms of benzamidine compounds (Clement & Jung, 1995).
Microsomal oxidative N-demethylation : Research by Clement and Zimmermann (1987) explored the microsomal oxidative N-demethylation of N-methylbenzamidine, revealing how benzamidine formation in the incubation mixtures follows Michaelis-Menten kinetics (Clement & Zimmermann, 1987).
Three-Component Reaction with Amidines : A 2013 study by Klimova et al. discusses the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of pyrimidine and piperidone derivatives (Klimova et al., 2013).
Spectrophotometric Determination of Iron(III) : Mohabey, Sharma, and Mishra (1980) investigated the reaction of N-hydroxy-N-phenyl-N′-(2-methyl)phenylbenzamidine hydrochloride with iron (III), forming coloured mixed complexes useful in spectrophotometric analysis (Mohabey, Sharma, & Mishra, 1980).
Thiourea-Catalyzed Asymmetric Michael Addition : Research by Inokuma, Hoashi, and Takemoto (2006) discusses the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides derived from 2-methoxybenzamide (Inokuma, Hoashi, & Takemoto, 2006).
Synthesis and Peripheral Cardiovascular Action : Teller and Jarboe (1982) synthesized hydrochlorides of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine, studying their effects as transient hypotensive agents and dopamine antagonists (Teller & Jarboe, 1982).
Formation of Aryl [1-Cyano-4-(dialkylamino)butadienyl] Ketones : Gim and Jung (2019) provided mechanistic insight into the formation of N-methylbenzamide from 2-chloropyridine, offering potential applications in the synthesis of complex molecular structures (Gim & Jung, 2019).
Inhibition Action on Corrosion of Carbon Steel : A 2020 study by Fouda et al. investigated the use of methoxy-substituted phenylthienyl benzamidine derivatives as corrosion inhibitors for carbon steel, revealing their effectiveness and mechanism of action (Fouda et al., 2020).
Photocatalytic Degradation of Propyzamide : Torimoto et al. (1996) explored the photodecomposition of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2-loaded adsorbent supports, demonstrating enhanced mineralization rates (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Safety and Hazards
Mechanism of Action
Target of Action
2-Methylbenzamidine Hydrochloride, similar to Benzamidine, interacts with several targets in the human body . These include Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , Copper transport protein ATOX1 , Enoyl-CoA delta isomerase 1, mitochondrial , and Suppressor of tumorigenicity 14 protein . These targets play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in the associated biological processes .
Biochemical Pathways
Given its targets, it is likely to influence pathways related to inflammation, coagulation, and cellular signaling .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its targets and how long it remains active in the body .
Result of Action
Given its targets, it is likely to have effects on inflammation, coagulation, and cellular signaling .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .
Biochemical Analysis
Biochemical Properties
It is known that benzamidine, a similar compound, is a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases
Cellular Effects
It is known that benzamidine, a similar compound, is used to treat painful and inflammatory conditions of the oral cavity, such as infections and gingivitis
Molecular Mechanism
It is known that benzamidine, a similar compound, can inhibit the proliferation, migration, and invasion of tumor cells, inhibit tumor angiogenesis, interfere with the tumor cell cycle, and induce apoptosis, cell differentiation, and other antitumor effects
Temporal Effects in Laboratory Settings
It is known that benzamidinium compounds, which are similar to 2-Methylbenzamidine Hydrochloride, can hydrolyse at room temperature in aqueous base to give the corresponding primary amide . This reaction has a half-life of 300 days for unsubstituted benzamidinium at pH 9 .
Metabolic Pathways
It is known that benzamidine, a similar compound, can reduce fasting and postprandial glucose in diabetic patients by reducing hepatic glucose synthesis and intestinal glucose absorption
Properties
IUPAC Name |
2-methylbenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-6-4-2-3-5-7(6)8(9)10;/h2-5H,1H3,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHZYUPZIKQYMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40613395 | |
Record name | 2-Methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40613395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18636-98-1 | |
Record name | Benzenecarboximidamide, 2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18636-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40613395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbenzene-1-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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